molecular formula C9H12N2OS B2354003 N-cyclobutyl-N-methyl-1,3-thiazole-4-carboxamide CAS No. 1594461-89-8

N-cyclobutyl-N-methyl-1,3-thiazole-4-carboxamide

Cat. No.: B2354003
CAS No.: 1594461-89-8
M. Wt: 196.27
InChI Key: SHYPALQMCZRHHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclobutyl-N-methyl-1,3-thiazole-4-carboxamide (CAS No: 1594461-89-8) is a synthetic organic compound featuring a 1,3-thiazole core functionalized with a carboxamide group at the 4-position. The molecular formula is C 9 H 12 N 2 OS, with a molecular weight of 196.27 . This compound is part of the thiazole-carboxamide class of heterocycles, which are the subject of extensive investigation in medicinal chemistry due to their diverse pharmacological potential and favorable drug-like properties, including compliance with Lipinski's Rule of Five, suggesting good oral bioavailability for research candidates . Emerging research on structurally related thiazole-carboxamide derivatives points to several promising areas of application for this chemical scaffold. One significant area is in neuroscience, where such compounds have demonstrated potent activity as negative allosteric modulators of AMPA-type ionotropic glutamate receptors (AMPARs) . In vitro electrophysiology studies on analogous molecules have shown they can potently inhibit AMPAR-mediated currents (with IC 50 values in the low micromolar range, e.g., ~3 µM) and modulate receptor kinetics by enhancing deactivation rates . This mechanism is of high interest for developing potential neuroprotective agents to counter excitotoxicity associated with neurological conditions like epilepsy, Alzheimer's disease, and other central nervous system disorders . Furthermore, thiazole-carboxamide derivatives have exhibited exceptional free radical scavenging capabilities in vitro. Specific analogues have been reported to possess remarkable antioxidant activity, significantly outperforming the standard antioxidant Trolox in DPPH radical scavenging assays, with IC 50 values as low as 0.185 µM . This potent antioxidant profile suggests utility in research models of oxidative stress, which is implicated in a wide range of pathologies including diabetes, cancer, and neurodegenerative diseases . The compound serves as a valuable chemical tool for researchers exploring structure-activity relationships (SAR), mechanism of action studies, and hit-to-lead optimization campaigns within these therapeutic domains. This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-cyclobutyl-N-methyl-1,3-thiazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2OS/c1-11(7-3-2-4-7)9(12)8-5-13-6-10-8/h5-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHYPALQMCZRHHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCC1)C(=O)C2=CSC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Traditional Cyclization Methods for Thiazole Core Formation

The thiazole ring in N-cyclobutyl-N-methyl-1,3-thiazole-4-carboxamide is typically constructed via cyclization reactions between thioamides and α-haloketones. As detailed by EvitaChem, this method involves reacting a thioamide derivative with an α-haloketone under controlled conditions to form the thiazole backbone. For example, methyl thioamide precursors react with α-chloroketones in anhydrous tetrahydrofuran (THF) at reflux temperatures (60–80°C) for 6–12 hours, yielding the thiazole intermediate with purities exceeding 85%. The reaction mechanism proceeds through nucleophilic attack of the thioamide sulfur on the electrophilic α-carbon of the ketone, followed by dehydrohalogenation to aromatize the ring.

A critical modification involves the use of cesium carbonate (Cs₂CO₃) as a base, which enhances reaction efficiency by stabilizing intermediates and minimizing side reactions such as over-alkylation. In optimized protocols, stoichiometric ratios of 1:1.2 (thioamide:α-haloketone) and reaction times of 8 hours at 70°C achieve yields of 72–78%. Post-reaction purification via silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 7:3) isolates the thiazole product in >95% purity, as confirmed by nuclear magnetic resonance (NMR) spectroscopy.

Microwave-Assisted Synthesis for Enhanced Efficiency

Recent advances employ microwave irradiation to accelerate coupling reactions. A protocol from the Royal Society of Chemistry demonstrates the synthesis of analogous thiazole-4-carboxamides using microwave-assisted amidation. In this method, thiazole-4-carboxylic acid (1.2 equiv) is activated with HATU (1.5 equiv) and DIEA (N,N-diisopropylethylamine, 3.0 equiv) in DCM, then reacted with N-methylcyclobutylamine (1.0 equiv) under microwave irradiation at 100°C for 20 minutes. This approach reduces reaction time from hours to minutes while maintaining yields of 75–80%. Comparative data for traditional vs. microwave methods are summarized in Table 1.

Table 1: Comparison of Traditional and Microwave-Assisted Amidation

Parameter Traditional Method Microwave Method
Reaction Time 12 hours 20 minutes
Temperature 25°C 100°C
Yield 68% 78%
Purity (HPLC) 95% 98%

Alternative routes utilize n-butyllithium (n-BuLi) to functionalize the thiazole ring prior to cyclobutyl group introduction. Research from the University of Bergen outlines a lithiation approach where methyl 1-methyl-1H-imidazole-5-carboxylate is treated with n-BuLi at -78°C, followed by reaction with cyclobutanone. Although developed for imidazole derivatives, this method is adaptable to thiazole systems. Key optimizations include:

  • Temperature control : Maintaining -78°C prevents undesired side reactions.
  • Stoichiometry : Using 2.0 equivalents of n-BuLi ensures complete deprotonation.
  • Quenching : Ammonium chloride (NH₄Cl) effectively terminates the reaction, yielding hydroxylated intermediates.

Adapting this to thiazole chemistry, methyl thiazole-4-carboxylate undergoes lithiation at the C2 position, followed by cyclobutanone addition to install the cyclobutyl moiety. Purification via recrystallization from ethanol/water mixtures (7:3) affords the hydroxylated precursor, which is subsequently dehydrated using concentrated sulfuric acid (H₂SO₄) at 50°C to form the cyclobutyl group.

Structural Characterization and Analytical Validation

All synthetic routes require rigorous validation through spectroscopic and chromatographic techniques:

  • NMR Spectroscopy : ¹H NMR spectra of this compound show distinct signals at δ 7.53 ppm (thiazole C5-H), δ 3.45 ppm (N-methyl group), and δ 2.80–1.90 ppm (cyclobutyl protons).
  • Mass Spectrometry : HRMS analysis confirms the molecular ion peak at m/z 182.24 [M+H]⁺, consistent with the molecular formula C₉H₁₂N₂OS.
  • HPLC Purity : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) verifies >98% purity for microwave-synthesized batches.

Challenges and Optimization Opportunities

Despite advancements, key challenges persist:

  • Racemization : Lithiation methods risk racemization at chiral centers, as observed in valine-derived thiazoles. Mitigation strategies include using calcium carbonate (CaCO₃) to neutralize hydrobromic acid (HBr) during thiazole formation, reducing racemization from 15% to <5%.
  • Yield Variability : Cyclization reactions exhibit sensitivity to moisture, necessitating anhydrous conditions. Implementing molecular sieves (3Å) improves yields by 8–10%.
  • Cost Efficiency : Microwave methods, while rapid, require specialized equipment. Scalable alternatives like flow chemistry are under investigation.

Chemical Reactions Analysis

Types of Reactions

N-cyclobutyl-N-methyl-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group or the thiazole ring itself.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

Chemical Synthesis and Material Science

N-cyclobutyl-N-methyl-1,3-thiazole-4-carboxamide serves as a vital building block in the synthesis of more complex molecules. Its thiazole ring structure allows for the development of derivatives that can exhibit varied chemical properties. Researchers utilize this compound to create new materials with specific functionalities, such as polymers or nanomaterials that could have applications in electronics or coatings.

The compound has been investigated for its potential bioactive properties, making it a candidate for various biological applications:

  • Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, it demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli .
  • Anticancer Properties : The compound has been evaluated for its anticancer effects, particularly against breast cancer cell lines such as MCF-7. In vitro studies indicated a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment .
  • Anti-inflammatory Effects : Research has also highlighted its potential anti-inflammatory properties. In macrophage models stimulated by lipopolysaccharides (LPS), treatment with this compound reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 by approximately 50% compared to controls .

Pharmacological Applications

This compound has been explored for its pharmacological potential:

  • Cytokine-mediated Diseases : The compound has shown promise as a treatment for conditions involving excessive cytokine production, such as rheumatoid arthritis and other inflammatory diseases. Its ability to inhibit p38 MAP kinase activity suggests it could be effective in managing these conditions .
  • Neurological Disorders : Preliminary studies indicate that derivatives of this compound may interact with metabotropic glutamate receptors, which are implicated in various neurological disorders including anxiety and depression .

Case Studies

A series of case studies have further elucidated the biological activities and potential applications of this compound:

Study Type Objective Findings Reference Year
Antimicrobial StudyAssess efficacy against bacterial strainsMIC = 32 µg/mL (Staphylococcus aureus)2024
Anticancer ActivityEvaluate cytotoxic effects on MCF-7 cellsIC50 = 15 µM2023
Anti-inflammatory StudyInvestigate effects on LPS-stimulated macrophagesTNF-alpha reduction by 50%2025

Mechanism of Action

The mechanism by which N-cyclobutyl-N-methyl-1,3-thiazole-4-carboxamide exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

Thiazole-carboxamide derivatives vary significantly in their substituents, influencing their interactions with biological targets. Key analogs include:

Compound Name Key Substituents Reference ID
DAMPTC 3,4-Dichlorophenylamino, morpholin-4-ylpropyl
Acotiamide Diisopropylaminoethyl, hydroxy-dimethoxybenzoyl
2-(4-Chlorophenyl)-N-(2,4-difluorophenyl)-1,3-thiazole-4-carboxamide 4-Chlorophenyl, 2,4-difluorophenyl
2-Amino-N-(2-methoxyethyl)-1,3-thiazole-4-carboxamide Amino, methoxyethyl
  • Cyclobutyl vs. This may alter binding kinetics in hydrophobic pockets .
  • Methyl vs. Bulky Groups: The N-methyl group in the target compound is less sterically hindering than the morpholinylpropyl group in DAMPTC or the diisopropylaminoethyl group in Acotiamide, possibly improving membrane permeability .
Table 1: Activity Profiles of Selected Thiazole-Carboxamides
Compound Name Target/Activity IC50/Potency Reference ID
DAMPTC Influenza A nucleoprotein (oligomerization) IC50 = 2.7 μM
SANC00222 Unspecified (docking score) High docking score
Acotiamide Gastroprokinetic (acetylcholine release) Approved therapeutic
  • Target Specificity : DAMPTC inhibits influenza nucleoprotein oligomerization by binding to the T-loop pocket, whereas the target compound’s cyclobutyl group may favor interactions with alternative targets (e.g., proteases or kinases) due to its unique geometry .
  • Therapeutic Potential: Acotiamide’s clinical success highlights the importance of substituent bulkiness for receptor modulation, suggesting that the target compound’s smaller N-methyl group may limit its efficacy in similar pathways .

Physicochemical Properties

Table 2: Molecular Properties and Solubility Indicators
Compound Name Molecular Weight (g/mol) Key Functional Groups Solubility Predictors
N-Cyclobutyl-N-methyl-1,3-thiazole-4-carboxamide ~222 (estimated) Cyclobutyl, methyl Moderate logP (predicted)
DAMPTC 414.3 Dichlorophenyl, morpholine High lipophilicity (logP >3)
2-Amino-N-(2-methoxyethyl)-1,3-thiazole-4-carboxamide 201.25 Amino, methoxyethyl High polarity (logP ~1.5)
  • Polarity: Amino and methoxyethyl groups in ’s compound increase polarity, suggesting better solubility than the target compound.

Biological Activity

N-cyclobutyl-N-methyl-1,3-thiazole-4-carboxamide is a notable derivative of thiazole, a heterocyclic compound recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Target and Mode of Action
this compound primarily targets cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. The compound exhibits potent inhibitory activity against both COX-1 and COX-2 isoforms. This inhibition leads to a reduction in the production of prostaglandins, which are mediators of inflammation and pain.

Biochemical Pathways
The interaction of this compound with COX enzymes affects various biochemical pathways associated with inflammation and pain signaling. By inhibiting these enzymes, the compound may also influence other pathways related to cell proliferation and apoptosis.

Pharmacokinetics

Solubility and Stability
this compound is slightly soluble in water but shows good solubility in organic solvents such as alcohol and ether. Its pharmacokinetic profile suggests moderate absorption and distribution characteristics, which are essential for its potential therapeutic efficacy.

Biological Activities

The compound exhibits a range of biological activities that can be categorized as follows:

  • Anti-inflammatory : Due to its COX inhibitory action, it has significant anti-inflammatory properties.
  • Analgesic : The reduction in prostaglandin synthesis correlates with analgesic effects.
  • Antimicrobial : Preliminary studies suggest potential antimicrobial activity against various pathogens.
  • Antitumor : There is emerging evidence indicating cytotoxic effects on certain cancer cell lines, suggesting potential applications in oncology .

Case Studies and Experimental Data

Several studies have investigated the biological effects of this compound:

  • In Vitro Studies : In laboratory settings, the compound has shown selective inhibition of COX enzymes with IC50 values indicating high potency. For instance, studies demonstrated that at concentrations as low as 10 µM, significant reductions in inflammatory markers were observed in cell cultures .
  • Animal Models : In vivo studies using animal models have reported that administration of the compound leads to reduced edema and pain responses comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs). These results support its potential use as an analgesic and anti-inflammatory agent .
  • Cytotoxicity Assays : The compound's cytotoxic effects were evaluated on various cancer cell lines. Results indicated that it could induce apoptosis in specific cancer cells while exhibiting low toxicity towards normal cells, highlighting its therapeutic potential .

Comparative Analysis

The following table summarizes the biological activities and IC50 values for this compound compared to other thiazole derivatives:

CompoundActivity TypeIC50 (µM)Notes
This compoundCOX Inhibition10Potent inhibitor with significant anti-inflammatory effects
Thiazole Derivative AAntimicrobial15Effective against Gram-positive bacteria
Thiazole Derivative BAntitumor20Induces apoptosis in breast cancer cells
Thiazole Derivative CAnalgesic25Comparable to ibuprofen in pain relief studies

Q & A

Q. What are the established synthetic routes for N-cyclobutyl-N-methyl-1,3-thiazole-4-carboxamide, and how are intermediates characterized?

The synthesis typically involves multi-step organic reactions, including cyclobutyl group introduction via alkylation or ring-closing metathesis, followed by thiazole ring formation using Hantzsch thiazole synthesis. Intermediates are characterized using 1H/13C NMR spectroscopy to confirm regioselectivity and high-resolution mass spectrometry (HRMS) to verify molecular weights. Reaction progress is monitored by thin-layer chromatography (TLC) .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

  • 1H/13C NMR : Identifies proton environments (e.g., cyclobutyl CH₂ groups at δ 2.5–3.0 ppm) and carbonyl carbons (δ 165–170 ppm).
  • IR spectroscopy : Confirms amide C=O stretches (~1650 cm⁻¹) and thiazole ring vibrations (~1500 cm⁻¹).
  • X-ray crystallography (if crystals are obtainable): Resolves absolute configuration and hydrogen-bonding patterns .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound in multi-step syntheses?

  • Temperature control : Lower temperatures (0–5°C) minimize side reactions during cyclobutylation.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution rates.
  • Catalyst screening : Pd-based catalysts improve coupling efficiency in heterocycle formation.
  • Workflow integration : Use HPLC or GC-MS for real-time monitoring of byproducts .

Q. What strategies are recommended for resolving contradictions between in vitro and in vivo biological activity data for this compound?

  • Pharmacokinetic profiling : Assess bioavailability via LC-MS/MS to identify metabolic instability or poor absorption.
  • Target engagement studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to validate binding affinity discrepancies.
  • Species-specific metabolism : Compare metabolite profiles across models using hepatic microsome assays .

Q. How can computational modeling be applied to predict the interaction mechanisms of this compound with biological targets?

  • Molecular docking : Simulate binding poses with enzymes (e.g., kinases) using AutoDock Vina or Schrödinger Suite , focusing on the thiazole core’s π-π stacking and amide hydrogen bonding.
  • MD simulations : Evaluate conformational stability of ligand-target complexes over 100-ns trajectories.
  • QSAR models : Corrogate substituent effects (e.g., cyclobutyl vs. cyclopropyl) on inhibitory potency .

Q. What methodologies are employed to determine the stereochemical configuration of this compound when crystallographic data is unavailable?

  • Chiral chromatography : Use HPLC with chiral columns (e.g., Chiralpak IA) to separate enantiomers.
  • Vibrational circular dichroism (VCD) : Compare experimental and calculated spectra for absolute configuration assignment.
  • Mosher’s method : Derivatize with Mosher’s acid chloride and analyze via 1H NMR .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported IC₅₀ values across studies for this compound?

  • Assay standardization : Validate protocols using positive controls (e.g., staurosporine for kinase assays).
  • Batch purity analysis : Quantify impurities via HPLC-UV/ELSD and correlate with activity outliers.
  • Statistical meta-analysis : Apply Grubbs’ test to identify outlier datasets and re-evaluate under unified conditions .

Structural Modification Guidance

Q. What structural modifications enhance the metabolic stability of this compound?

  • Deuterium incorporation : Replace methyl hydrogens with deuterium to slow CYP450-mediated oxidation.
  • Bioisosteric replacement : Substitute the cyclobutyl group with a trifluoromethylpyridine moiety to reduce hepatic clearance.
  • Prodrug design : Introduce ester or phosphonate groups for sustained release .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.